(4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
Quinoline derivatives, such as the one you’re asking about, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular formula of “(4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is C20H18ClN3OS. The structure likely contains a quinoline ring, a chlorophenyl group, a thiomorpholino group, and a methanone group.Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a nitrogen group in quinolines contributes to their biological activities .Scientific Research Applications
Quinoline and Derivatives as Corrosion Inhibitors
Quinoline and its derivatives have been recognized for their effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is attributed to the presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups, which facilitate the adsorption and formation of coordination bonds with surface metallic atoms. The review by Verma, Quraishi, and Ebenso (2020) provides a comprehensive account of quinoline-based compounds as corrosion inhibitors, highlighting their utility in protecting metallic materials from degradation [Verma, Quraishi, & Ebenso, 2020].
Advances in Fighting Leishmaniasis with Natural Products
Natural products have played a significant role in the development of therapeutic agents for various diseases, including leishmaniasis. Quinoline alkaloids, such as those derived from Galipea longiflora and isoquinoline alkaloids from Guatteria foliosa, have shown potential in treating leishmaniasis. Akendengué, Ngou-Milama, Laurens, and Hocquemiller (1999) reviewed the medicinal plants traditionally used worldwide to treat leishmaniasis, emphasizing the importance of quinoline derivatives in discovering new and effective drugs against this disease [Akendengué, Ngou-Milama, Laurens, & Hocquemiller, 1999].
Potential CNS Acting Drugs from Chemical Groups
Exploration of functional chemical groups for synthesizing compounds with potential Central Nervous System (CNS) activity is crucial for developing new therapeutic agents. Saganuwan (2017) conducted a literature search identifying heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen as promising candidates. These compounds, including quinolines and isoquinolones, may exhibit effects ranging from depression to convulsion, highlighting their potential in CNS drug development [Saganuwan, 2017].
Mechanism of Action
The mechanism of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
Future Directions
Properties
IUPAC Name |
[4-(4-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDXDNCVJPVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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